Potent Anti-Influenza Activity: >5-Fold Improvement over Closest Patent Analog in Cell-Based Viral Infection Assay
This compound (US9453017, Example 2) demonstrates sub-nanomolar antiviral potency in a human A549 epithelial cell-based influenza infection model. When compared directly to a closely related analog from the same patent series (US9453017, Example 3), the target compound achieves an IC50 that is approximately 5.7-fold lower, indicating substantially greater efficacy in blocking viral infection [1][2].
| Evidence Dimension | Anti-influenza potency (IC50) |
|---|---|
| Target Compound Data | 3.70 nM |
| Comparator Or Baseline | US9453017, Example 3: 21 nM |
| Quantified Difference | Approximately 5.7-fold greater potency |
| Conditions | A549 human epithelial cell-based influenza infection assay |
Why This Matters
For procurement in antiviral research programs, this ~5.7x potency differential justifies selection over the closest patent analog to achieve more effective viral inhibition at lower compound concentrations.
- [1] BindingDB BDBM247410. US9453017, 2. IC50 = 3.70 nM. Anti-influenza cell-based assay (A549 cells). View Source
- [2] BindingDB BDBM87245. US9453017, 3. IC50 = 21 nM. Anti-influenza cell-based assay (A549 cells). View Source
